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Cat. No.: B15311832 Get Quote

An In-depth Technical Guide to 1-Bromo-2-ethyloctane

Abstract
This technical guide provides a comprehensive overview of the chemical compound with the

systematic IUPAC name 1-Bromo-2-ethyloctane, which is structurally represented by the

formula C₁₀H₂₁Br. The initial query, referencing "3-(Bromomethyl)nonane," describes a

structure for which the preferred IUPAC name, based on the longest carbon chain containing

the functional group, is 1-Bromo-2-ethyloctane. This document details its chemical and physical

properties, spectroscopic data, and potential synthetic routes. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis, offering

detailed experimental protocols and visual representations of key concepts to facilitate

understanding and application.

IUPAC Nomenclature and Structural Elucidation
The naming of haloalkanes under the International Union of Pure and Applied Chemistry

(IUPAC) system prioritizes the longest continuous carbon chain that contains the halogen atom.

[1][2][3] For the structure corresponding to the user's query, CH₃CH₂CH(CH₂Br)(CH₂)₅CH₃, the

longest carbon chain is not the nine-carbon nonane backbone. Instead, the longest continuous

chain incorporating the carbon atom bonded to the bromine atom is an eight-carbon chain

(octane).

Following IUPAC rules for nomenclature:[4][5][6][7][8]
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Identify the parent hydrocarbon chain: The longest continuous chain of carbon atoms

containing the halogen is eight carbons long, making the parent alkane "octane".

Number the atoms in the parent chain: Numbering begins at the end that gives the carbon

atom bonded to the bromine atom the lowest possible number. In this case, the brominated

carbon is designated as position 1.

Identify and number the substituents: An ethyl group (-CH₂CH₃) is present on the second

carbon of the octane chain.

Write the name as a single word: The substituents are listed in alphabetical order. Therefore,

the correct and preferred IUPAC name for this compound is 1-Bromo-2-ethyloctane.

While "3-(Bromomethyl)nonane" accurately describes the connectivity of the atoms, it is not

the preferred IUPAC name because it is based on a shorter parent chain than the one

containing the primary functional group.[9][10]

Below is a diagram illustrating the logical process for determining the correct IUPAC name.
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Initial Structure
CH3CH2CH(CH2Br)(CH2)5CH3

Identify Longest Carbon Chain
Containing the Halogen

Path A: Nonane Chain (9 carbons)
(Halogen on a substituent)

Path B: Octane Chain (8 carbons)
(Halogen on the main chain)

IUPAC Rule:
Select longest chain containing
the principal functional group.

Name: 3-(Bromomethyl)nonane
(Not Preferred)

Name: 1-Bromo-2-ethyloctane
(Preferred IUPAC Name)

Incorrect Correct

Click to download full resolution via product page

Figure 1: IUPAC Naming Logic for 1-Bromo-2-ethyloctane.

Physicochemical and Spectroscopic Data
Quantitative data for 1-Bromo-2-ethyloctane is not widely available; however, properties can be

estimated based on similar branched haloalkanes. The following tables summarize key

computed and expected properties.

Table 1: Physicochemical Properties of 1-Bromo-2-ethyloctane
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Property Value Source

Molecular Formula C₁₀H₂₁Br -

Molecular Weight 221.18 g/mol [11]

Canonical SMILES CCCCCC(CC)CBr [12]

InChI

InChI=1S/C10H21Br/c1-3-5-6-

8-10(9-11)7-4-2/h10H,3-9H2,1-

2H3

[12]

Appearance
Colorless to pale yellow liquid

(expected)
-

Boiling Point ~215-225 °C (estimated) -

Density ~1.05-1.15 g/cm³ (estimated) -

Solubility

Insoluble in water; Soluble in

organic solvents (e.g., ether,

ethanol, chloroform)

-

Table 2: Predicted Spectroscopic Data for 1-Bromo-2-ethyloctane

Spectroscopy Predicted Data

¹H-NMR
δ ~3.4 ppm (doublet, 2H, -CH₂Br); δ ~0.8-1.6

ppm (multiplets, remaining 19H, alkyl protons)

¹³C-NMR
δ ~35-40 ppm (-CH₂Br); δ ~10-40 ppm (other

aliphatic carbons)

IR Spectroscopy
~2850-2960 cm⁻¹ (C-H stretch); ~1465 cm⁻¹ (C-

H bend); ~650 cm⁻¹ (C-Br stretch)

Mass Spectrometry

Molecular ion peaks at m/z 220 and 222 (due to

⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio);

Fragmentation pattern showing loss of Br (m/z

141) and subsequent alkyl fragments.
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Synthesis and Experimental Protocols
1-Bromo-2-ethyloctane can be synthesized from its corresponding alcohol, 2-ethyloctan-1-ol,

via nucleophilic substitution. A common and effective method is the Appel reaction or treatment

with phosphorus tribromide (PBr₃).

Synthesis of 1-Bromo-2-ethyloctane from 2-Ethyloctan-
1-ol
Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ (where R = 2-ethyloctyl)

Detailed Experimental Protocol:
Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes). The

apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

Reagents: 2-ethyloctan-1-ol (0.1 mol, 15.83 g) is dissolved in anhydrous diethyl ether (100

mL) in the reaction flask and cooled to 0 °C in an ice bath.

Reaction: Phosphorus tribromide (PBr₃) (0.04 mol, 10.82 g, 3.7 mL) is added dropwise via

the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

Reflux: After the addition is complete, the ice bath is removed, and the mixture is allowed to

warm to room temperature. The reaction mixture is then gently heated to reflux for 2-3 hours

to ensure the reaction goes to completion.

Workup: The mixture is cooled to room temperature and then slowly poured over crushed ice

(200 g) with vigorous stirring. The organic layer is separated using a separatory funnel.

Washing: The organic layer is washed sequentially with cold water (2 x 50 mL), saturated

sodium bicarbonate solution (50 mL, to neutralize any remaining acid), and finally with brine

(50 mL).

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate

(MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.
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Purification: The crude product is purified by fractional distillation under reduced pressure to

yield pure 1-Bromo-2-ethyloctane.

The following diagram illustrates the general workflow for this synthesis.
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Start: 2-Ethyloctan-1-ol
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- Water
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- Brine
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Figure 2: Experimental Workflow for the Synthesis of 1-Bromo-2-ethyloctane.
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Reactivity and Applications in Drug Development
As a primary alkyl bromide, 1-Bromo-2-ethyloctane is a versatile intermediate in organic

synthesis. Its reactivity is dominated by the carbon-bromine bond.

Nucleophilic Substitution (Sₙ2) Reactions: The primary carbon bonded to the bromine is

susceptible to attack by a wide range of nucleophiles (e.g., cyanides, azides, alkoxides,

amines), making it a valuable building block for introducing the 2-ethyloctyl moiety into larger

molecules. This is particularly useful in medicinal chemistry for creating analogues of lead

compounds to probe structure-activity relationships (SAR). The branched alkyl chain can

enhance lipophilicity, potentially improving membrane permeability and metabolic stability of

a drug candidate.

Grignard Reagent Formation: It can react with magnesium metal in anhydrous ether to form

the corresponding Grignard reagent, (2-ethyloctyl)magnesium bromide. This organometallic

reagent is a powerful carbon nucleophile used to form new carbon-carbon bonds by reacting

with electrophiles like aldehydes, ketones, and esters.

While there are no specific, widely documented applications of 1-Bromo-2-ethyloctane in

signaling pathways, its role as a lipophilic alkylating agent means it could be used to synthesize

probes or inhibitors for enzymes with hydrophobic active sites. The 2-ethyloctyl group is a

common structural motif in surfactants and plasticizers, and its incorporation into bioactive

molecules is a strategy for modulating pharmacokinetic properties.[13]

The diagram below illustrates the central role of 1-Bromo-2-ethyloctane as a synthetic

intermediate.
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Figure 3: Key Reaction Pathways of 1-Bromo-2-ethyloctane.

Conclusion
1-Bromo-2-ethyloctane, the correct IUPAC name for the structure described by "3-
(Bromomethyl)nonane," is a primary haloalkane with significant potential as a synthetic

intermediate. Its value lies in its ability to undergo nucleophilic substitution and form

organometallic reagents, thereby serving as a building block for introducing the branched,

lipophilic 2-ethyloctyl group. This guide provides the foundational chemical data, detailed

synthetic protocols, and an overview of its reactivity to support its application in chemical

research and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

2. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]

3. byjus.com [byjus.com]

4. chem.libretexts.org [chem.libretexts.org]

5. chem.libretexts.org [chem.libretexts.org]

6. chem.libretexts.org [chem.libretexts.org]

7. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

8. chem.libretexts.org [chem.libretexts.org]

9. Pentane, 3-(bromomethyl)- [webbook.nist.gov]

10. Heptane, 3-(bromomethyl)- [webbook.nist.gov]

11. buildingblock.bocsci.com [buildingblock.bocsci.com]

12. 4-(Bromomethyl)nonane | C10H21Br | CID 66050301 - PubChem
[pubchem.ncbi.nlm.nih.gov]

13. 1-Bromo-2-ethylhexane 18908-66-2 | TCI AMERICA [tcichemicals.com]

To cite this document: BenchChem. [IUPAC name for 3-(Bromomethyl)nonane].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15311832#iupac-name-for-3-bromomethyl-nonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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